
Methyl 2-chloro-4-(2-chlorophenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-4-(2-chlorophenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two chlorine atoms attached to the benzene ring, making it a chlorinated aromatic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(2-chlorophenyl)benzoate typically involves the esterification of 2-chloro-4-(2-chlorophenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(2-chlorophenyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be employed.
Major Products
Substitution: Depending on the substituent introduced, various substituted benzoates can be formed.
Reduction: The primary product is the corresponding alcohol.
Hydrolysis: The products are 2-chloro-4-(2-chlorophenyl)benzoic acid and methanol.
Scientific Research Applications
Methyl 2-chloro-4-(2-chlorophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(2-chlorophenyl)benzoate involves its interaction with specific molecular targets. The chlorine atoms and ester group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chlorobenzoate: Lacks the additional chlorine atom on the phenyl ring.
Methyl 4-chlorobenzoate: Chlorine atom is positioned differently on the benzene ring.
Methyl 2,4-dichlorobenzoate: Contains two chlorine atoms but in different positions.
Uniqueness
Methyl 2-chloro-4-(2-chlorophenyl)benzoate is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and interactions. This unique structure can lead to distinct properties and applications compared to other chlorinated benzoates.
Properties
IUPAC Name |
methyl 2-chloro-4-(2-chlorophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-14(17)11-7-6-9(8-13(11)16)10-4-2-3-5-12(10)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKYJKYLKMAJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[4-(3-methoxyphenyl)phenyl]acetate](/img/structure/B7962500.png)
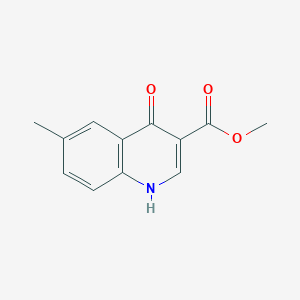
![Methyl 3-chloro-5-[4-(hydroxymethyl)phenyl]benzoate](/img/structure/B7962511.png)

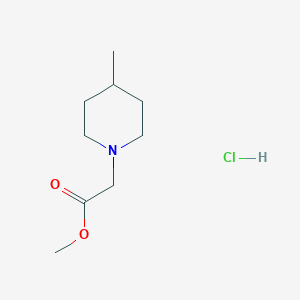

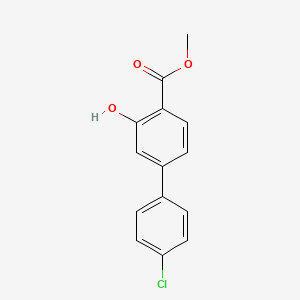

![Methyl 3-[2-(trifluoromethyl)phenyl]benzoate](/img/structure/B7962538.png)
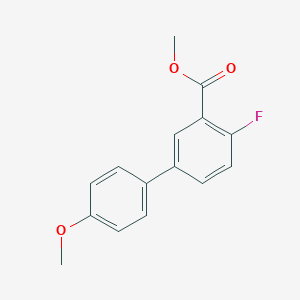
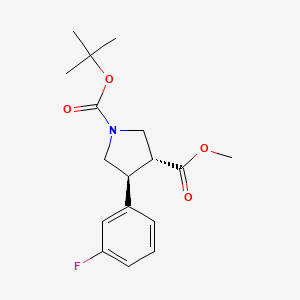
![Methyl 3-[3-fluoro-5-(methoxycarbonyl)phenyl]-5-nitrobenzoate](/img/structure/B7962570.png)
![Methyl 2-{4-[3-(trifluoromethyl)phenyl]phenyl}acetate](/img/structure/B7962583.png)
![Methyl 4-[3-(benzyloxy)phenyl]-2-chlorobenzoate](/img/structure/B7962588.png)
